molecular formula C6H6S<br>C6H5SH<br>C6H6S B1682325 Thiophenol CAS No. 108-98-5

Thiophenol

Cat. No. B1682325
CAS RN: 108-98-5
M. Wt: 110.18 g/mol
InChI Key: RMVRSNDYEFQCLF-UHFFFAOYSA-N
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Description

Thiophenol is an organosulfur compound with the formula C6H5SH, sometimes abbreviated as PhSH . This foul-smelling colorless liquid is the simplest aromatic thiol . The chemical structures of thiophenol and its derivatives are analogous to phenols . An exception is the oxygen atom in the hydroxyl group (-OH) bonded to the aromatic ring is replaced by a sulfur atom .


Synthesis Analysis

There are several methods of synthesis for thiophenol and related compounds, although thiophenol itself is usually purchased for laboratory operations . Two methods are the reduction of benzenesulfonyl chloride with zinc and the action of elemental sulfur on phenyl magnesium halide or phenyllithium followed by acidification .


Molecular Structure Analysis

The chemical structures of thiophenols are analogous to phenols except the oxygen atom in the hydroxyl group (-OH) bonded to the aromatic ring is replaced by a sulfur atom .


Chemical Reactions Analysis

Thiophenols are versatile synthetic intermediates whose practical appeal is marred by their air sensitivity, toxicity, and extreme malodor . The additions of HO2 to the α and β carbons of thiophenol in the initial steps of the title reaction are the most favored pathways .


Physical And Chemical Properties Analysis

Thiophenol is a clear liquid with a repulsive odor . It has a boiling point of 168.3°C . It is insoluble in water and denser than water . It is very toxic by ingestion, skin absorption, and by inhalation .

Scientific Research Applications

Fluorescent Probes for Imaging Thiophenols

Thiophenols are highly toxic and pollutant compounds widely used in industrial production. Significant research has been conducted on the development of efficient fluorescent probes for imaging thiophenols. These probes are designed to discriminate thiophenols from aliphatic thiols, crucial for applications in biological imaging and environmental monitoring. For example, Liu et al. (2015) developed a two-photon fluorescent probe for thiophenols, termed NpRb1, exhibiting high selectivity and sensitivity with applications in living cells and tissues imaging. This probe is advantageous for its low background fluorescence and deep penetration depth, making it suitable for practical detection in water samples and biological systems (Liu et al., 2015). Similarly, Shang et al. (2017) reported a two-photon fluorescent turn-on probe FR-TP with far-red emission for thiophenols, demonstrating its application in living HeLa cells and liver tissues (Shang et al., 2017).

Probes for Environmental and Biological Monitoring

The need for efficient methods for visualization of thiophenol species in biological samples has led to the development of several probes. Hao et al. (2019) summarized recent progress in the development of fluorescent probes for detecting and imaging PhSH, classified based on recognition moieties and detailed based on their structures and sensing performances (Hao et al., 2019). Additionally, Kim et al. (2018) described a strategy for the rapid detection of thiophenol using an electrogenerated chemiluminescence (ECL) turn-on chemodosimeter based on a cyclometalated Ir(III) complex, demonstrating superior sensitivity and selectivity (Kim et al., 2018).

Chemical Repair and Monitoring

Research by Carreon-Gonzalez et al. (2022) focused on the repairing antioxidant activity of thiophenols for damaged leucine and tryptophane, revealing that thiophenols repair oxidative damage through hydrogen atom transfer and proton-coupled electron transfer mechanisms (Carreon-Gonzalez et al., 2022). Ren et al. (2020) enhanced the detection of thiophenols in environmental water samples and Hela cells using a probe for NIR ultrafast thiophenols detection (Ren et al., 2020).

Safety And Hazards

Thiophenol is highly toxic . It is flammable and fatal if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It is suspected of damaging fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Thiophenol (PhSH) belongs to a class of highly reactive and toxic aromatic thiols with widespread applications in the chemical industry for preparing pesticides, polymers, and pharmaceuticals . In this review, we comprehensively summarize recent progress in the development of fluorescent probes for detecting and imaging PhSH .

properties

IUPAC Name

benzenethiol
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InChI

InChI=1S/C6H6S/c7-6-4-2-1-3-5-6/h1-5,7H
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InChI Key

RMVRSNDYEFQCLF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)S
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Molecular Formula

C6H6S, Array
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Related CAS

33411-63-1, 930-69-8 (hydrochloride salt)
Record name Benzenethiol, homopolymer
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DSSTOX Substance ID

DTXSID7026811
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Molecular Weight

110.18 g/mol
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Physical Description

Phenyl mercaptan appears as a clear liquid with a repulsive odor. Boiling point 168.3 °C. Insoluble in water and denser than water. Very toxic by ingestion, skin absorption, and by inhalation. Used as a chemical intermediate and in mosquito control., Water-white liquid with an offensive, garlic-like odor; Note: A solid below 5 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to water white or pale yellow mobile liquid with repulsive, penetrating, garlic-like odour, Clear liquid with a repulsive odor., Water-white liquid with an offensive, garlic-like odor. [Note: A solid below 5 °F.]
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Boiling Point

334.9 °F at 760 mmHg (EPA, 1998), 169.1 °C, 169.00 °C. @ 760.00 mm Hg, 168 °C, 336 °F
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Flash Point

127 °F (USCG, 1999), 127 °F, 50 °C (122 °F) (Closed cup), 132 °F
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Solubility

0.08 % at 77 °F (NIOSH, 2023), In water, 835 mg/L at 25 °C, Water solubility of 836 mg/l at 25 °C., In water, 470 mg/L at 15 °C, Very soluble in alcohol; miscible with ether, benzene, carbon disulfide, Soluble in ethanol, ethyl ether, benzene; slightly soluble in carbon tetrachloride, 0.835 mg/mL at 25 °C, Solubility in water: none, insoluble in water; slightly soluble in alcohol and ether; soluble in oils, (77 °F): 0.08%
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Density

1.0728 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.0775 g/cu cm at 20 °C, Relative density (water = 1): 1.07, 1.073-1.080, 1.073, 1.08
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Vapor Density

Relative vapor density (air = 1): 3.8
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Vapor Pressure

1 mmHg at 65.48 °F (EPA, 1998), 1.93 [mmHg], Vapor pressure: 1 mm Hg at 18.6 °C; 10 mm Hg at 56 °C; 100 mm Hg at 106.6 °C, 1.93 mm Hg at 25 °C, Vapor pressure, kPa at 18 °C: 0.13, 1 mmHg at 65.48 °F, (65 °F): 1 mmHg
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Mechanism of Action

Neocarzinostatin is a potent antitumor antibiotic and is a prodrug, which induces genome damage after activation by a thiol. The prodrug is stored as a protein-bound chromophore that contains an enediyne nucleus. A thiolate attack on the chromophore cyclizes the nucleus and produces radicals that abstract hydrogen from DNA. Because thiol is the only cofactor in the vital activation process, the structure of the thiol plays an important role in the activity of the drug. Here we systematically examine the effect of the electronic structure of some thiols on the efficiency of the drug, and compare particularly aromatic with aliphatic thiols. The values of drug-induced base release from DNA are remarkably different between thiophenol (3.6%) and benzyl mercaptan (12.5%), the activity of which is comparable with those of aliphatic thiols. Cleavage results determined by DNA electrophoresis are consistent with the results of base release; they show that the total number of DNA lesions is more than 3-fold lower for thiophenol than for aliphatic thiols or benzyl mercaptan. We conclude that among aromatic thiols, only those that have delocalized thiol sulfur electrons can substantially reduce the DNA cleavage activity. This result suggests that the effect of an aromatic ring arises from an inductive effect imposed on the thiol sulfur electron through pi-resonance rather than through effects such as aromatic stacking, steric hindrance, or hydrophobic interaction. Replacing thiophenol with substituted derivatives with electron-releasing or -withdrawing groups changes the drug activity and supports the important role of the electronic structure of the thiol sulfur in determining the drug activity., Thiophenols caused conversion of oxyhemoglobin to methemoglobin. Reduction of corresponding disulfides by intracellular glutathione caused cyclic reduction/oxidation reactions, resulting in increased oxidative flux. Three levels of oxidative stress were observed in these experiments; the lowest level resulted from incubation with 0.25 mM thiophenol; the intermediate level with 0.50 mM thiophenol or 0.25 mM 4-aminothiophenol; the highest levels with 0.50 mM 4-aminothiophenol. Methemoglobin formation increased with increasing level of oxidative stress. Glycolysis and the hexose monophosphate shunt were inhibited at the intermediate and highest levels of stress, respectively. Above the highest level of stress non-intact hemoglobin was formed and cell lysis occurred. These metabolic responses were reflected in cellular levels of NADH, NADPH and reduced glutathione. At the lowest level of oxidative stress, both glycolysis and hexose monophosphate shunt were increased such that near-normal levels of NADH, NADPH and reduced glutathione were maintained and methemglobin formation was kept to a minimum. The response of red cells to 0.25 mM thiophenol appears to represent a level of oxidative stress to which the cell is capable of adaptive metabolic response. Glycolysis contributes approximately one quarter of the total reducing equivalents from glucose metabolism in response to the oxidative challenge by thiophenol.
Record name THIOPHENOL
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Product Name

Benzenethiol

Color/Form

Water-white liquid

CAS RN

108-98-5, 16528-57-7
Record name PHENYL MERCAPTAN
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Melting Point

5.4 °F (EPA, 1998), -14.87 °C, -14.8 °C, -15 °C, 5.4 °F, 5 °F
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Synthesis routes and methods I

Procedure details

One mole of phenothiazine is placed in a one liter, round bottom flask with 300 ml of toluene. The reaction is maintained under a nitrogen blanket. To the mixture of the phenothiazine and toluene is added 0.05 mole of sulfuric acid as a catalyst. The mixture is then heated to reflux temperature and 1.1 moles of phenylthioethanol is added dropwise over a period of approximately 90 minutes. The phenylthiothethanol is obtained from the reaction of thiophenol and ethylene oxide with a basic catalyst. Water is continuously removed as it is formed in the reaction process.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
phenylthioethanol
Quantity
1.1 mol
Type
reactant
Reaction Step Three
Quantity
0.05 mol
Type
catalyst
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Examples of the conductive polymer monomer useful for the polymerization of the conductive polymer composite include 3,4-ethylenedioxythiophene, thiophene, aniline, pyrrole, vinylcarbazole, acetylene, pyridine, azulene, indole, phenylacetylene (to provide phenylenevinylene), 1,4-substituted benzenes (to provide phenylene), 2-methoxy-5-(2′-ethyl)hexyloxy-p-phenylacetylene (to provide the corresponding phenylenevinylene), 2-thiophenylacetylene (to provide 2-thienylenevinylene), azines, quinones, phenylmercaptan (to provide phenylene sulfide), furan, isothianaphthene, and derivatives thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,4-substituted benzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-methoxy-5-(2′-ethyl)hexyloxy-p-phenylacetylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Eight
Quantity
0 (± 1) mol
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reactant
Reaction Step Nine
Quantity
0 (± 1) mol
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reactant
Reaction Step Ten
Name
vinylcarbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Synthesis routes and methods III

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
tBuBrettPhos Pd G3 43
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiophenol
Reactant of Route 2
Thiophenol
Reactant of Route 3
Thiophenol
Reactant of Route 4
Thiophenol
Reactant of Route 5
Thiophenol
Reactant of Route 6
Reactant of Route 6
Thiophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.